molecular formula C48H88O14 B12650647 Sucrose trilaurate CAS No. 94031-23-9

Sucrose trilaurate

Cat. No.: B12650647
CAS No.: 94031-23-9
M. Wt: 889.2 g/mol
InChI Key: NJWPTAJOXLJZHJ-XQAXEFKXSA-N
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Description

Sucrose trilaurate is a type of sucrose fatty acid ester, which is formed by the esterification of sucrose with lauric acid. Sucrose, commonly known as table sugar, is a disaccharide composed of glucose and fructose. Lauric acid is a saturated medium-chain fatty acid found in various plant oils, particularly coconut oil. This compound is used in various industries, including food, cosmetics, and pharmaceuticals, due to its surfactant and emulsifying properties .

Chemical Reactions Analysis

Types of Reactions

Sucrose trilaurate undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. Hydrolysis of this compound can occur under acidic or basic conditions, leading to the formation of sucrose and lauric acid . Oxidation reactions may involve the breakdown of the ester bonds, resulting in the formation of smaller molecules .

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of sucrose trilaurate primarily involves its surfactant properties. As an amphiphilic molecule, it can reduce the surface tension between oil and water phases, thereby stabilizing emulsions. This property is particularly useful in formulations where the mixing of hydrophobic and hydrophilic components is required . The molecular targets and pathways involved include interactions with lipid bilayers and proteins in cell membranes, which can influence membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

  • Sucrose monolaurate
  • Sucrose dilaurate
  • Sucrose palmitate
  • Sucrose stearate
  • Sucrose oleate

Uniqueness

Sucrose trilaurate is unique among sucrose fatty acid esters due to its specific combination of sucrose and lauric acid, which imparts distinct surfactant and emulsifying properties. Compared to other sucrose esters, this compound has a balanced hydrophilic-lipophilic nature, making it particularly effective in stabilizing emulsions and enhancing the solubility of hydrophobic compounds .

Properties

CAS No.

94031-23-9

Molecular Formula

C48H88O14

Molecular Weight

889.2 g/mol

IUPAC Name

[(2S,3S,4R,5R)-3,4-di(dodecanoyloxy)-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate

InChI

InChI=1S/C48H88O14/c1-4-7-10-13-16-19-22-25-28-31-39(51)57-36-48(62-47-44(56)43(55)42(54)37(34-49)58-47)46(60-41(53)33-30-27-24-21-18-15-12-9-6-3)45(38(35-50)61-48)59-40(52)32-29-26-23-20-17-14-11-8-5-2/h37-38,42-47,49-50,54-56H,4-36H2,1-3H3/t37-,38-,42-,43+,44-,45-,46+,47-,48+/m1/s1

InChI Key

NJWPTAJOXLJZHJ-XQAXEFKXSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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